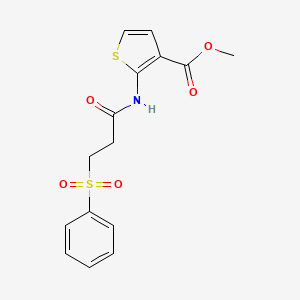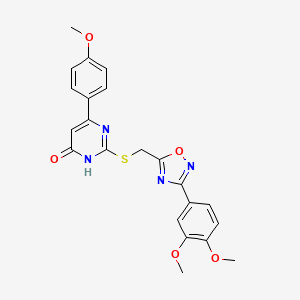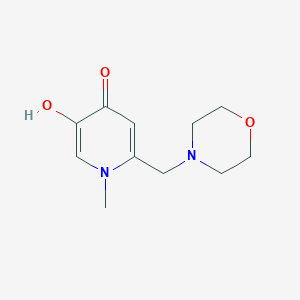![molecular formula C21H20N4 B2910706 N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-79-5](/img/structure/B2910706.png)
N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . They are reported to exhibit a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various synthetic approaches . These methods focus on preparing pharmacologically active decorated diazines with special care on pyrimidines . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are intensively explored .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . The reactions involve various synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle. CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby halting the progression of the cell cycle and preventing the proliferation of cancer cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, indicating potential anticancer activity .
Avantages Et Limitations Des Expériences En Laboratoire
DPP has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for specific targets. However, DPP's limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DPP, including its potential use in combination therapies for cancer and other diseases, its use as a neuroprotective agent in neurodegenerative diseases, and its use in developing new anti-inflammatory drugs. Additionally, future research could focus on improving DPP's solubility and reducing its potential toxicity, making it more suitable for use in clinical trials.
In conclusion, DPP is a synthetic compound that has shown promising results in various scientific research applications. Its mechanism of action involves targeting specific enzymes and signaling pathways involved in various disease processes, leading to its potential use in treating cancer, inflammation, and neurological disorders. Future research on DPP could lead to the development of new therapies for these diseases and improve our understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of DPP involves a multistep process that starts with the condensation of 3,5-dimethylphenylhydrazine and ethyl acetoacetate to form 3,5-dimethylpyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid ethyl ester. The final step involves the reduction of the carboxylic acid group to form the desired product, N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
Applications De Recherche Scientifique
DPP has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DPP has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that DPP has anti-inflammatory properties by inhibiting the production of cytokines and other inflammatory mediators. In neurological research, DPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-15(2)11-18(10-14)24-20-12-16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISZXSNPQMKXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)


![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)
![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)



![Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2910637.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

